molecular formula C9H16N4O B8110575 1-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B8110575
M. Wt: 196.25 g/mol
InChI Key: LQNVGIDXSHEPDK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a triazolopyridine derivative with a bicyclic core structure featuring a 1,2,3-triazole fused to a partially hydrogenated pyridine ring. The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is implicated in neuroinflammatory and neurodegenerative diseases, making its antagonists promising candidates for conditions like depression and chronic pain .

Key structural features include:

  • 4-Methoxymethyl group: May improve solubility and metabolic stability compared to bulkier substituents.

This property contrasts with structurally related P2X7 antagonists optimized for brain penetration, as discussed below.

Properties

IUPAC Name

1-ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-13-8-4-5-10-7(6-14-2)9(8)11-12-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNVGIDXSHEPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(NCC2)COC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems and its potential therapeutic applications.

  • Molecular Formula : C9_9H16_{16}N4_4O
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1422138-44-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings regarding its effects on different biological targets.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to triazoles have been shown to inhibit cell proliferation in various cancer cell lines. In particular:

  • In vitro Studies : A study evaluated the cytotoxic effects of triazole derivatives against human breast cancer cell lines (MCF-7). Some derivatives demonstrated IC50_{50} values in the low micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50_{50} (µM)
1-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-triazoleMCF-76.2
Related Triazole DerivativeT47D27.3

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against a range of pathogens:

  • Antibacterial Activity : Specific triazole derivatives were tested against common bacterial strains and showed promising results in inhibiting growth .
PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been explored in models of neurodegenerative diseases. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

  • AChE Inhibition : Compounds similar to 1-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-triazolo showed effective inhibition of AChE activity in vitro .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence indicates that these compounds may trigger apoptotic pathways in malignant cells.
  • Enzyme Inhibition : Inhibition of key enzymes such as AChE and metabolic enzymes involved in cancer progression has been documented.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in preclinical models:

  • Study on Cancer Cell Lines : A series of experiments involving various triazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models.
  • Neuroprotection in Animal Models : Animal studies indicated that certain triazole derivatives could improve cognitive function and reduce neuroinflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine Derivatives

Example Compound : Clinical candidate from Letavic et al. (2017) .

  • Substituents : 4-methyl group on the pyridine ring.
  • Synthesis : Multi-step optimization focusing on PK properties.
  • Key Findings :
    • Improved aqueous solubility and oral bioavailability compared to earlier analogs.
    • Demonstrated potent P2X7 antagonism (IC₅₀ < 10 nM in human and rodent assays).
    • Favourable brain penetration (brain:plasma ratio >0.5), enabling efficacy in CNS disease models.
Parameter 1-Ethyl-4-(methoxymethyl) Derivative 4-Methyl Derivative
Brain:Plasma Ratio Low (exact value unspecified) >0.5
P2X7 IC₅₀ Not reported <10 nM
Synthetic Complexity Moderate High (multi-step optimization)

Advantage of 4-Methyl Derivative : Superior CNS exposure due to optimized substituents.

6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (Chrovian et al., 2018)

  • Substituents : 6-methyl group on the tetrahydro pyridine ring.
  • Synthesis : Single-pot dipolar cycloaddition/Cope elimination sequence, enabling rapid access to chiral centers.
  • Key Findings :
    • High potency (P2X7 IC₅₀ = 3.5 nM in human whole-blood assay).
    • Excellent selectivity (>1,000-fold over other P2X subtypes).
    • Robust in vivo efficacy in inflammatory pain models.
Parameter 1-Ethyl-4-(methoxymethyl) Derivative 6-Methyl Derivative
Synthetic Efficiency Not reported High (single-pot reaction)
Selectivity Not reported >1,000-fold over P2X1–6
Clinical Progress Preclinical stage Advanced to clinical candidate

Advantage of 6-Methyl Derivative : Streamlined synthesis and high selectivity profile.

5-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine Derivatives

  • Substituents : Bulky benzyl groups at position 4.
  • Synthesis : Utilizes piperidin-4-one and azides via copper-catalyzed cycloaddition.
  • Key Findings: Primarily evaluated for non-P2X7 targets (e.g., antimicrobial activity). Lower metabolic stability due to benzyl group oxidation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, and what reaction conditions are critical for high yield?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the tetrahydrotriazolopyridine core. Key steps include alkylation and methoxymethyl group introduction under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like DMSO or acetonitrile. Reaction temperatures (0–80°C) and stoichiometric ratios of reagents (e.g., ethylating agents) must be optimized. Post-synthesis, purity is confirmed via NMR (for substituent positioning) and mass spectrometry (for molecular weight validation) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for verifying the fused triazole-pyridine ring system and substituent positions. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity assessment via HPLC (≥95%) is recommended before biological testing .

Q. How does the methoxymethyl group influence the compound's physicochemical properties?

  • Methodological Answer : The methoxymethyl substituent enhances hydrophilicity, improving aqueous solubility. LogP measurements (via shake-flask or chromatographic methods) and solubility assays in PBS (pH 7.4) or DMSO can quantify this effect. Computational tools like COSMO-RS predict partitioning behavior .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel triazolopyridine derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., AFIR) identify energetically favorable pathways. Molecular docking screens substituent effects on target binding (e.g., enzyme active sites). Experimental validation follows, using microreactors for rapid condition testing .

Q. What strategies resolve contradictions in biological activity data among triazolopyridine analogs?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., ethyl vs. methoxy groups). Statistical Design of Experiments (DoE) identifies critical variables (e.g., steric vs. electronic effects). Meta-analyses of published data, coupled with in vitro assays (e.g., IC50 comparisons), clarify mechanism-based discrepancies .

Q. How can reaction conditions be optimized to minimize by-products during triazolopyridine synthesis?

  • Methodological Answer : Apply DoE (e.g., factorial design) to test variables: catalyst loading, solvent polarity, and temperature. Response Surface Methodology (RSM) models interactions between factors. Continuous-flow systems enhance reproducibility and reduce side reactions .

Q. What in silico approaches predict the pharmacokinetic properties of triazolopyridine derivatives?

  • Methodological Answer : ADMET prediction tools (e.g., SwissADME, pkCSM) estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions). Molecular dynamics simulations assess binding stability to plasma proteins (e.g., albumin) .

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